Cas no 2361915-16-2 (1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide)
![1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/2361915-16-2x500.png)
1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- EN300-26599772
- 1-(2-hydroxyethyl)-N-(3-methanesulfonylprop-2-en-1-yl)-2-methyl-1H-1,3-benzodiazole-5-carboxamide
- Z3017969990
- 1-(2-Hydroxyethyl)-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]benzimidazole-5-carboxamide
- 2361915-16-2
- 1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide
-
- インチ: 1S/C15H19N3O4S/c1-11-17-13-10-12(4-5-14(13)18(11)7-8-19)15(20)16-6-3-9-23(2,21)22/h3-5,9-10,19H,6-8H2,1-2H3,(H,16,20)
- InChIKey: SEIRAEXJZCLGEJ-UHFFFAOYSA-N
- ほほえんだ: C1(C)N(CCO)C2=CC=C(C(NCC=CS(C)(=O)=O)=O)C=C2N=1
計算された属性
- せいみつぶんしりょう: 337.10962727g/mol
- どういたいしつりょう: 337.10962727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 110Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 741.6±60.0 °C(Predicted)
- 酸性度係数(pKa): 13.12±0.46(Predicted)
1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26599772-0.05g |
1-(2-hydroxyethyl)-N-(3-methanesulfonylprop-2-en-1-yl)-2-methyl-1H-1,3-benzodiazole-5-carboxamide |
2361915-16-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 2361915-16-2 and Product Name: 1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide
Compound with the CAS number 2361915-16-2 and the product name 1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, belonging to the benzimidazole class, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The benzimidazole core is a well-documented pharmacophore, widely recognized for its role in various biological processes and medicinal chemistry.
The structural configuration of 1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide incorporates several key functional groups that contribute to its distinctive chemical behavior. The presence of a methylsulfonyl group at the 3-position of the propenyl moiety introduces a strong electron-withdrawing effect, which can influence the compound's reactivity and interaction with biological targets. Additionally, the hydroxyethyl side chain at the 1-position adds a hydrophilic character, potentially enhancing solubility and bioavailability. These structural features make the compound a promising candidate for further investigation in drug discovery and development.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological receptors. Studies have indicated that the benzimidazole scaffold can effectively bind to various protein targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases. The methylsulfonyl group, in particular, has been shown to modulate the binding affinity by influencing electronic distributions around the active site. This insight has guided researchers in optimizing analogs with improved pharmacokinetic profiles.
In vitro studies have demonstrated that 1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide exhibits notable activity against several disease-related pathways. For instance, preliminary data suggest its efficacy in inhibiting key enzymes implicated in cancer progression. The compound's ability to interfere with signaling cascades associated with tumor growth has positioned it as a potential lead compound for developing novel anticancer agents. Furthermore, its interaction with inflammatory mediators has opened avenues for exploring its therapeutic potential in chronic inflammatory disorders.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the benzimidazole core through condensation reactions, followed by functionalization at the designated positions using appropriate reagents. The introduction of the hydroxyethyl group and the methylsulfonyl substituent demands careful selection of protecting groups and coupling reagents to prevent unwanted side reactions. Advances in synthetic methodologies have enabled more efficient production routes, making large-scale synthesis feasible for preclinical studies.
From a pharmaceutical perspective, the pharmacokinetic properties of 1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide are critical factors that determine its clinical viability. Studies have been conducted to evaluate its absorption, distribution, metabolism, excretion (ADME) characteristics. The compound's solubility profile suggests potential for oral administration, while its metabolic stability indicates a reasonable half-life for therapeutic effects. These findings are crucial for designing dosing regimens that maximize efficacy while minimizing adverse effects.
The growing interest in targeted therapy has prompted researchers to explore how this compound can be incorporated into combination treatments. Its ability to modulate multiple pathways simultaneously makes it an attractive candidate for synergistic therapeutic approaches. For example, combining it with other agents that exhibit complementary mechanisms could enhance treatment outcomes in complex diseases such as cancer and autoimmune disorders. Such combinatorial strategies are increasingly recognized as essential for overcoming drug resistance and improving patient responses.
Regulatory considerations play a pivotal role in advancing compounds like 1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide towards clinical application. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for human trials. Preclinical data must be meticulously compiled to demonstrate safety and efficacy before submitting Investigational New Drug (IND) applications to regulatory agencies such as the FDA or EMA. These regulatory hurdles are essential steps toward bringing innovative therapies from bench to bedside.
The future direction of research on this compound lies in expanding its therapeutic applications through structure-activity relationship (SAR) studies and derivatization efforts. By systematically modifying specific functional groups while maintaining the core benzimidazole structure, researchers can identify analogs with enhanced potency or selectivity. Additionally, exploring novel delivery systems could further improve bioavailability and tissue penetration. Collaborative efforts between academic institutions and pharmaceutical companies are vital for translating these findings into tangible medical breakthroughs.
In conclusion,1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide represents a promising entity in medicinal chemistry with significant potential for therapeutic intervention across multiple disease areas. Its unique structural features combined with compelling preclinical data position it as a valuable asset in ongoing drug discovery initiatives. As research progresses,this compound is expected to contribute substantially to advancements in healthcare solutions,ultimately benefiting patients worldwide.
2361915-16-2 (1-(2-Hydroxyethyl)-2-methyl-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-benzimidazole-5-carboxamide) 関連製品
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